molecular formula C7H12ClN3O B2620734 5,6,8,9-Tetrahydroimidazo[1,2-d][1,4]oxazepin-3-amine;hydrochloride CAS No. 2309474-45-9

5,6,8,9-Tetrahydroimidazo[1,2-d][1,4]oxazepin-3-amine;hydrochloride

Cat. No.: B2620734
CAS No.: 2309474-45-9
M. Wt: 189.64
InChI Key: ZBFQBAVMZJKLTN-UHFFFAOYSA-N
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Description

5,6,8,9-Tetrahydroimidazo[1,2-d][1,4]oxazepin-3-amine;hydrochloride is a chemical compound with the molecular formula C7H11N3O·HCl It is a derivative of imidazo[1,2-d][1,4]oxazepine, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,8,9-Tetrahydroimidazo[1,2-d][1,4]oxazepin-3-amine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an imidazole derivative with an oxirane compound, followed by cyclization to form the oxazepine ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5,6,8,9-Tetrahydroimidazo[1,2-d][1,4]oxazepin-3-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to reduce any oxidized forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides (R-X), acyl chlorides (R-COCl)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups into the molecule.

Scientific Research Applications

5,6,8,9-Tetrahydroimidazo[1,2-d][1,4]oxazepin-3-amine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its unique structure.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5,6,8,9-Tetrahydroimidazo[1,2-d][1,4]oxazepin-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-d][1,4]oxazepine derivatives: Compounds with similar ring structures but different substituents.

    Benzodiazepines: Although structurally different, they share some pharmacological properties with imidazo[1,2-d][1,4]oxazepines.

    Pyrazolopyrimidines: Another class of heterocyclic compounds with similar applications in medicinal chemistry.

Uniqueness

5,6,8,9-Tetrahydroimidazo[1,2-d][1,4]oxazepin-3-amine;hydrochloride is unique due to its specific ring structure, which combines both imidazole and oxazepine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5,6,8,9-tetrahydroimidazo[1,2-d][1,4]oxazepin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O.ClH/c8-6-5-9-7-1-3-11-4-2-10(6)7;/h5H,1-4,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFQBAVMZJKLTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN2C1=NC=C2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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